Welcome to the BenchChem Online Store!
molecular formula C14H20O2 B8574508 4-(3,4-Diethylphenyl)butanoic acid CAS No. 58138-41-3

4-(3,4-Diethylphenyl)butanoic acid

Cat. No. B8574508
M. Wt: 220.31 g/mol
InChI Key: YZWHKRDFVMVVHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04032544

Procedure details

Alternatively 4-(3',4'-diethylphenyl) butanoic acid (23.3 g; 0.106 mole) may be cyclised by stirring at 100° C. with 80% sulphuric acid (115 ml) for 11/2 hours. After dilution, extraction into ether, and distillation 15.83 g (74%) of the tetralone was obtained.
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[C:5]([CH2:11][CH2:12][CH2:13][C:14]([OH:16])=O)[CH:6]=[CH:7][C:8]=1[CH2:9][CH3:10])[CH3:2].S(=O)(=O)(O)O>>[CH2:1]([C:3]1[CH:4]=[C:5]2[C:6](=[CH:7][C:8]=1[CH2:9][CH3:10])[C:14](=[O:16])[CH2:13][CH2:12][CH2:11]2)[CH3:2]

Inputs

Step One
Name
Quantity
23.3 g
Type
reactant
Smiles
C(C)C=1C=C(C=CC1CC)CCCC(=O)O
Step Two
Name
Quantity
115 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After dilution, extraction into ether
DISTILLATION
Type
DISTILLATION
Details
distillation 15.83 g (74%) of the tetralone
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
Smiles
C(C)C=1C=C2CCCC(C2=CC1CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.